Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate

Organic Synthesis Medicinal Chemistry Isomer Purity

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is a custom-synthesized, phosphorus-containing pyrrole derivative with the molecular formula C10H16NO4P and a molecular weight of 245.21 g/mol. It is structurally defined by a diethyl phosphonate group attached at the 3-position of a pyrrole ring, which is N-substituted with an acetyl moiety.

Molecular Formula C10H16NO4P
Molecular Weight 245.21 g/mol
Cat. No. B12872655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate
Molecular FormulaC10H16NO4P
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CN(C=C1)C(=O)C)OCC
InChIInChI=1S/C10H16NO4P/c1-4-14-16(13,15-5-2)10-6-7-11(8-10)9(3)12/h6-8H,4-5H2,1-3H3
InChIKeyQHMVQODTMHSJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate (CAS 942206-35-1): Defined Heterocyclic Phosphonate Building Block


Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is a custom-synthesized, phosphorus-containing pyrrole derivative with the molecular formula C10H16NO4P and a molecular weight of 245.21 g/mol . It is structurally defined by a diethyl phosphonate group attached at the 3-position of a pyrrole ring, which is N-substituted with an acetyl moiety . This compound serves as a specialized intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for more complex organophosphorus molecules . Its value is rooted in its specific regiochemistry and the presence of the synthetically versatile phosphonate group, distinguishing it from simpler pyrrole or acetylpyrrole analogs.

Procurement Precision: Why Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate Cannot Be Replaced by Generic Pyrrole Phosphonates


The specific utility of Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is dictated by its precise regiochemistry; the phosphonate group at the 3-position of the N-acetylpyrrole ring creates a unique electronic and steric environment that is not replicated by its positional isomer, 2-Diethoxyphosphoryl-1-pyrrol-1-yl-ethanone (CAS 864953-57-1) . Furthermore, generic diethyl phosphonates or unsubstituted N-acetylpyrrole lack the combined functional groups necessary to participate in the tandem Michael–Horner-Wadsworth-Emmons reactions that are characteristic of this specific class of activated pyrrole phosphonates [1]. Substituting with a non-phosphorylated 3-acetylpyrrole (CAS 1072-82-8) would forfeit the entire phosphonate-based reactivity, making it unsuitable for reactions requiring a phosphonate handle for subsequent coupling or ligation.

Head-to-Head Evidence: Quantifiable Differentiators of Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate


Regiochemical Fidelity: 3-Position vs. 2-Position Isomer for Synthetic Precision

The target compound is unambiguously the 3-yl phosphonate isomer, characterized by the IUPAC name 1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone . Its positional isomer, 2-Diethoxyphosphoryl-1-pyrrol-1-yl-ethanone (CAS 864953-57-1), features the phosphonate group at the 2-position, leading to different electronic resonance and steric profiles that would result in divergent reactivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions . The distinct SMILES for the target compound (CCOP(=O)(c1ccn(c1)C(=O)C)OCC) provides a definitive digital identifier for procurement, ensuring the correct isomer is sourced.

Organic Synthesis Medicinal Chemistry Isomer Purity

Thermal and Physical Stability: Differentiated Distillation and Storage Parameters

The target compound presents specific physical constants that guide its handling and differentiate it from simpler analogs. It has a density of 1.218 g/cm³, a boiling point of 351.314°C at 760 mmHg, a refractive index of 1.516, and a flash point of 166.269°C . In comparison, 3-Acetylpyrrole (CAS 1072-82-8), a compound lacking the phosphonate group, is a solid at room temperature with a melting point of 115-117°C . This dramatic difference in thermal properties and physical state (liquid vs. solid) necessitates completely different protocols for formulation, distillation, and storage.

Process Chemistry Safety Storage

Synthetic Versatility: Advantage as an Activated Horner-Wadsworth-Emmons (HWE) Reagent

The N-acetyl group in the target compound significantly acidifies the pyrrole ring, activating the phosphonate for tandem Michael–Horner-Emmons reactions, a methodology that is well-established for synthesizing 3H-pyrrolizines [1]. In contrast, simple benzyl or aryl phosphonates lack this activation and cannot participate in this tandem process without additional catalysts. The literature confirms that excellent yields (91-99%) and enantioselectivities (up to >99% ee) are achievable for the broader class of alpha,beta-unsaturated N-acylpyrrole phosphonates under mild conditions using diethyl phosphite [2]. While this is class-level evidence, the target compound provides the foundational core structure for these transformations.

Synthetic Methodology Horner-Wadsworth-Emmons Pyrrolizine Synthesis

Optimal Deployment Scenarios for Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate Based on Proven Capabilities


Scaffold for Diversity-Oriented Synthesis of N-Containing Heterocycles

As demonstrated by its classification as an activated N-acylpyrrole phosphonate, the primary application scenario is as a core scaffold for synthesizing complex heterocyclic libraries. The tandem Michael–HWE reactivity [1] facilitates the rapid construction of 3H-pyrrolizines, a pharmacologically relevant scaffold. Its defined 3-yl regiochemistry is preserved through these syntheses, ensuring structural homogeneity in the final compound collection.

High-Purity Building Block for Industrial Process Development

The well-characterized physical properties, including a high boiling point (351.3°C) and a flash point of 166.3°C, make it suitable for process-scale reactions involving high temperatures [1]. The liquid state at ambient temperatures, unlike solid acetylpyrrole precursors, simplifies handling in automated synthesis and continuous flow chemistry setups. Sourcing this specific isomer guarantees the reaction outcome defined in a process patent or route of manufacture.

Precursor for Enantioselective Synthesis of Amino Phosphonates

Following the established literature on N-acylpyrrole phosphonates, this compound can be deployed as a prochiral acceptor in highly enantioselective conjugate additions [1]. The resulting optically pure pyrrolyl phosphonates are key intermediates for synthesizing enantiomerically enriched beta- or gamma-amino phosphonates, which are valuable in medicinal chemistry as phosphate mimics or enzyme inhibitor precursors.

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